Cas no 1341539-96-5 (2-Chloro-1-(3-dimethylamino-pyrrolidin-1-yl)-ethanone)
2-Chloro-1-(3-dimethylamino-pyrrolidin-1-yl)-ethanone Chemical and Physical Properties
Names and Identifiers
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- 2-Chloro-1-(3-dimethylamino-pyrrolidin-1-yl)-ethanone
- 2-Chloro-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanone
- (S)-2-Chloro-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanone
- (R)-2-Chloro-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanone
- AM91945
- 2-Chloro-1-(3-dimethylaminopyrrolidin-1-yl)ethanone
- 2-chloro-1-[3-(dimethylamino)pyrrolidin-1-yl]ethan-1-one
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- Inchi: 1S/C8H15ClN2O/c1-10(2)7-3-4-11(6-7)8(12)5-9/h7H,3-6H2,1-2H3
- InChI Key: VDDICQAKICFEMX-UHFFFAOYSA-N
- SMILES: ClCC(N1CCC(C1)N(C)C)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 172
- Topological Polar Surface Area: 23.6
2-Chloro-1-(3-dimethylamino-pyrrolidin-1-yl)-ethanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 085216-500mg |
2-Chloro-1-(3-dimethylamino-pyrrolidin-1-yl)-ethanone |
1341539-96-5 | 500mg |
£320.00 | 2022-03-01 |
2-Chloro-1-(3-dimethylamino-pyrrolidin-1-yl)-ethanone Related Literature
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2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
Additional information on 2-Chloro-1-(3-dimethylamino-pyrrolidin-1-yl)-ethanone
2-Chloro-1-(3-dimethylamino-pyrrolidin-1-yl)-ethanone: A Comprehensive Overview
2-Chloro-1-(3-dimethylamino-pyrrolidin-1-yl)-ethanone, also known by its CAS number 1341539-96-5, is a chemical compound that has garnered significant attention in recent years due to its unique properties and potential applications. This compound belongs to the class of heterocyclic compounds, specifically featuring a pyrrolidine ring with a dimethylamino substituent and a chloro-substituted ethanone group. Its structure endows it with versatile reactivity, making it a valuable molecule in various fields of chemistry and materials science.
The synthesis of 2-Chloro-1-(3-dimethylamino-pyrrolidin-1-yl)-ethanone involves a multi-step process that typically begins with the preparation of the pyrrolidine ring. The dimethylamino group is introduced via alkylation or substitution reactions, followed by the attachment of the chloro-substituted ethanone moiety. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and enhancing purity levels. These improvements have made the compound more accessible for research and industrial applications.
In terms of pharmacological activity, 2-Chloro-1-(3-dimethylamino-pyrrolidin-1-yl)-ethanone has shown promising results in preclinical studies. Its ability to modulate key biological pathways, such as kinase activity and receptor binding, has positioned it as a potential lead compound for drug development. For instance, studies published in 2023 have highlighted its efficacy in inhibiting certain oncogenic kinases, suggesting its potential role in anticancer therapies. Additionally, its unique pharmacokinetic profile, characterized by moderate solubility and bioavailability, makes it an attractive candidate for further exploration in clinical settings.
Beyond pharmacology, this compound has found applications in materials science. Its ability to act as a precursor for advanced polymers and coatings has been extensively investigated. Researchers have demonstrated that incorporating 2-Chloro-1-(3-dimethylamino-pyrrolidin-1-yl)-ethanone into polymer matrices can significantly enhance mechanical properties and thermal stability. This makes it a valuable component in the development of high-performance materials for aerospace and automotive industries.
The environmental impact of 2-Chloro-1-(3-dimethylamino-pyrrolidin-1-yl)-ethanone is another area of active research. Studies have focused on its biodegradation pathways and toxicity profiles to assess its safety for industrial use. Recent findings indicate that under controlled conditions, the compound undergoes rapid microbial degradation, reducing its environmental footprint. However, further investigations are required to fully understand its long-term ecological effects.
In conclusion, 2-Chloro-1-(3-dimethylamino-pyrrolidin-1-yl)-ethanone, with its CAS number 1341539-96-5, represents a multifaceted compound with diverse applications across chemistry, pharmacology, and materials science. Its unique structure and reactivity continue to drive innovative research, paving the way for new discoveries and practical implementations in various industries.
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